1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative characterized by:
- Core structure: Pyrazolo[3,4-d]pyrimidin-4-one, a bicyclic heterocycle with nitrogen atoms at positions 1, 2, 4, and 7.
- Position 5: A 4-nitrophenylmethyl group (-CH2-C6H4-NO2), introducing strong electron-withdrawing effects and influencing bioactivity.
The 4-nitrophenyl group may impact pharmacokinetics, while the hydroxyethyl moiety could improve aqueous solubility, aligning with Lipinski’s rule compliance observed in similar derivatives .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c20-6-5-18-13-12(7-16-18)14(21)17(9-15-13)8-10-1-3-11(4-2-10)19(22)23/h1-4,7,9,20H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVCIDJKOIHNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzamides with thiols in a one-pot intermolecular annulation reaction. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions.
For example, the compound can undergo oxidation to form corresponding nitro derivatives or reduction to yield amino derivatives. Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives with potentially enhanced properties.
Scientific Research Applications
1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound’s chemical properties make it useful in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and nitrophenylmethyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares substituents, molecular formulas, and key properties of related compounds:
Key Observations:
- Electron-withdrawing groups (e.g., -NO2 in the target compound) enhance stability and may improve binding to hydrophobic enzyme pockets .
- Hydroxyethyl groups (as in HS43 and the target compound) likely improve solubility, critical for oral bioavailability .
- Chlorophenyl/picolyl substituents () correlate with anticancer activity, suggesting the target’s 4-nitrophenyl group could exhibit similar or enhanced effects .
Biological Activity
The compound 1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core with substituents that enhance its biological activity. The presence of the 4-nitrophenyl group is particularly significant as it often correlates with increased reactivity and biological interactions.
Anticancer Activity
Recent studies have suggested that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Kinase Inhibition : Many pyrazolo-pyrimidines act as inhibitors of specific kinases involved in cancer progression. For instance, they may target pathways such as the PI3K/Akt and MAPK pathways, crucial for cell proliferation and survival.
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the pyrazolo-pyrimidine class. Below are summarized findings from selected research:
Pharmacological Profile
The pharmacological profile of this compound includes:
- Absorption : The compound shows good solubility in organic solvents but requires further studies on aqueous solubility.
- Metabolism : Preliminary data suggest that metabolic stability may be an issue; however, modifications to the structure could enhance this property.
- Toxicity : Toxicological assessments are necessary to establish a safety profile before clinical applications.
Q & A
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., hydroxyethyl proton signals at δ 3.5–4.0 ppm; nitrophenyl aromatic protons at δ 7.5–8.5 ppm) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrimidinone ring) .
Advanced Techniques : - X-ray Crystallography : Resolves 3D conformation using SHELX programs for refinement. The nitrophenylmethyl group’s orientation relative to the core influences biological activity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₇H₁₈N₆O₄⁺) .
What biological targets or mechanisms of action are associated with this compound?
Basic Mechanism
Pyrazolo[3,4-d]pyrimidines are kinase inhibitors. The 4-nitrophenylmethyl group enhances binding to ATP pockets in kinases (e.g., EGFR or VEGFR), while the hydroxyethyl side chain improves solubility and pharmacokinetics .
Advanced Insights :
- Enzyme Inhibition Assays : IC₅₀ values against specific kinases (e.g., EGFR) are determined via fluorescence polarization. Sub-micromolar activity is common for nitro-substituted derivatives .
- Molecular Dynamics Simulations : Predict binding stability; the nitro group forms π-π interactions with hydrophobic kinase residues .
How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity?
Q. Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 4-Nitrophenylmethyl | Enhances kinase selectivity due to electron-withdrawing properties and steric fit. | |
| 2-Hydroxyethyl | Improves aqueous solubility and reduces cytotoxicity compared to bulkier alkyl chains. | |
| Alternative Aryl Groups | Chlorophenyl or methoxyphenyl substitutions reduce potency but improve metabolic stability. |
Q. Methodology for SAR Studies :
- Parallel Synthesis : Generate derivatives via combinatorial chemistry.
- In Silico Screening : Use docking software (e.g., AutoDock) to prioritize candidates .
How should researchers address contradictions in bioactivity data across studies?
Q. Common Data Discrepancies
- Varied IC₅₀ Values : May arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity .
- Opposite Trends in Solubility vs. Potency : Hydroxyethyl improves solubility but may reduce membrane permeability.
Q. Resolution Strategies :
Standardize Assays : Use identical buffer systems (e.g., 10 mM MgCl₂ in kinase assays) .
Control for Metabolite Interference : Pre-treat cell lines with CYP450 inhibitors to assess metabolic stability .
Cross-Validate : Compare enzyme inhibition (in vitro) with cell-based efficacy (e.g., MTT assays) .
What advanced analytical methods are recommended for studying metabolic pathways of this compound?
Q. Methodological Approach :
- LC-MS/MS Metabolite Profiling : Identify Phase I/II metabolites using human liver microsomes (HLMs). The hydroxyethyl group is prone to glucuronidation .
- Radiolabeled Tracing : Incorporate ¹⁴C at the nitrophenyl group to track distribution in rodent models .
- Cryo-EM : Resolve metabolite-enzyme complexes (e.g., CYP3A4 binding) for mechanistic insights .
How can computational tools aid in optimizing this compound for in vivo studies?
Q. Advanced Computational Strategies :
- Pharmacokinetic Modeling (PBPK) : Predict oral bioavailability using logP (calculated ~2.1) and permeability (Caco-2 assays) .
- QSAR Models : Correlate substituent electronegativity (e.g., nitro group’s Hammett σ value) with tumor growth inhibition in xenografts .
- Toxicity Prediction : Use Derek Nexus to flag potential hepatotoxicity from nitro reduction metabolites .
What are the key challenges in crystallizing this compound, and how can they be mitigated?
Q. Crystallization Challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
